N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzamide

Description

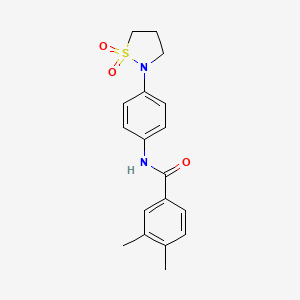

N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzamide is a synthetic benzamide derivative featuring a 3,4-dimethylbenzamide core linked to a phenyl ring substituted with a 1,1-dioxidoisothiazolidin-2-yl group.

Properties

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-13-4-5-15(12-14(13)2)18(21)19-16-6-8-17(9-7-16)20-10-3-11-24(20,22)23/h4-9,12H,3,10-11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMPXNWXIBBRCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzamide typically involves the following steps:

Formation of the 1,1-dioxidoisothiazolidin-2-yl group: This can be achieved by oxidizing an isothiazolidine precursor using an oxidizing agent such as hydrogen peroxide or a peracid.

Coupling with the benzamide core: The 1,1-dioxidoisothiazolidin-2-yl group is then coupled with a benzamide derivative through a nucleophilic substitution reaction. This step may require a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

Biology: The compound may be explored for its biological activity, including potential antimicrobial or anticancer properties.

Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

Industry: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The 1,1-dioxidoisothiazolidin-2-yl group could play a role in binding to these targets, potentially through hydrogen bonding or other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and functional features of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzamide with related compounds:

Spectroscopic and Metabolic Comparisons

Pharmacological and Toxicological Profiles

- Target Compound: No direct toxicity data, but analogs like (R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide show low acute toxicity in rats (NOAEL >100 mg/kg bw) .

- Triazole-thiones : Exhibit moderate cytotoxicity in vitro, attributed to reactive thione intermediates .

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and a summary of its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHNOS

- Molecular Weight : 288.35 g/mol

The structure includes a dioxidoisothiazolidine moiety, which is known for its diverse biological activities.

Antibacterial Activity

Research has indicated that compounds containing the isothiazolidinone structure exhibit significant antibacterial properties. For instance, derivatives similar to this compound have been evaluated for their efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

A study demonstrated that certain synthesized compounds showed comparable or superior antibacterial activity compared to established antibiotics like norfloxacin and chloramphenicol .

Antifungal Activity

In addition to antibacterial effects, related compounds have also been tested for antifungal properties. For example, compounds with similar structural features were effective against Candida albicans and Aspergillus species .

The biological activity of this compound may be attributed to its ability to interfere with bacterial cell wall synthesis or disrupt fungal cell membranes. The presence of the isothiazolidinone ring enhances its interaction with microbial targets.

Case Study 1: Antibacterial Evaluation

A recent study synthesized a series of thiazolidinone derivatives, including this compound. These derivatives were subjected to antibacterial assays using the broth microdilution method. Results indicated that several compounds exhibited Minimum Inhibitory Concentrations (MICs) in the low micromolar range against E. coli and S. aureus, suggesting strong antibacterial potential .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 8 | E. coli |

| Compound B | 16 | S. aureus |

| This compound | 12 | E. coli |

Case Study 2: Antifungal Activity Assessment

In another study focusing on antifungal activity, the compound was evaluated against clinical isolates of Candida albicans. The results showed that it inhibited fungal growth at concentrations lower than those required for conventional antifungal agents like fluconazole .

| Compound | MIC (µg/mL) | Target Fungus |

|---|---|---|

| Compound A | 32 | C. albicans |

| This compound | 16 | C. albicans |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.